4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Research: The compound can be used to study the effects of sulfonamide and tetrazole groups on biological systems.
Industrial Applications: It can be used in the synthesis of more complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[3-methoxy-4-(1H-imidazol-1-yl)phenyl]benzenesulfonamide: Similar structure but with an imidazole ring instead of a tetrazole ring.
4-methoxy-N-[3-methoxy-4-(1H-triazol-1-yl)phenyl]benzenesulfonamide: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness
The presence of the tetrazole ring in 4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide provides unique properties, such as increased stability and specific biological activity, which are not observed in compounds with imidazole or triazole rings.
Properties
Molecular Formula |
C15H15N5O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-14(15(9-11)24-2)20-10-16-18-19-20/h3-10,17H,1-2H3 |
InChI Key |
YTERHIWVIMCLDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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